N-[2-(4-methylsulfonylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]acetamide
Description
N-[2-(4-Methylsulfonylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]acetamide is a synthetic chromen-4-one derivative functionalized with a phenylmethoxy group at position 3, a methylsulfonylphenyl substituent at position 2, and an acetamide moiety at position 4. Chromen-4-one (or 4H-chromenone) is a bicyclic heteroaromatic scaffold known for its diverse biological activities, including anti-inflammatory, anticancer, and enzyme inhibitory properties. The acetamide side chain may facilitate hydrogen bonding with biological targets .
Properties
Molecular Formula |
C25H21NO6S |
|---|---|
Molecular Weight |
463.5 g/mol |
IUPAC Name |
N-[2-(4-methylsulfonylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]acetamide |
InChI |
InChI=1S/C25H21NO6S/c1-16(27)26-19-10-13-22-21(14-19)23(28)25(31-15-17-6-4-3-5-7-17)24(32-22)18-8-11-20(12-9-18)33(2,29)30/h3-14H,15H2,1-2H3,(H,26,27) |
InChI Key |
BPVNGDOAWPZKPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)OC(=C(C2=O)OCC3=CC=CC=C3)C4=CC=C(C=C4)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methylsulfonylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-6-yl Core: The chromen-6-yl core can be synthesized through a cyclization reaction involving appropriate starting materials such as phenols and aldehydes under acidic or basic conditions.
Introduction of the Phenylmethoxy Group: The phenylmethoxy group can be introduced via an etherification reaction using phenol and a suitable alkylating agent like methyl iodide.
Attachment of the Methylsulfonylphenyl Group: This step involves a sulfonation reaction where a phenyl group is substituted with a methylsulfonyl group using reagents like methylsulfonyl chloride.
Formation of the Acetamide Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and process optimization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methylsulfonylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydride, alkyl halides, aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Alkylated derivatives.
Scientific Research Applications
N-[2-(4-methylsulfonylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a selective COX-2 inhibitor, which could be useful in developing anti-inflammatory drugs.
Biological Studies: It is studied for its antimicrobial properties, particularly against strains of MRSA, E. coli, and K.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(4-methylsulfonylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]acetamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with acetamide-containing derivatives and chromenone/pyridazinone analogs, focusing on structural features, substituent effects, and inferred biological activities.
Table 1: Structural and Functional Comparison
*Inferred from chromenone core’s known activities. †Inferred from quinoline derivatives’ typical applications.
Key Structural and Functional Differences:
Core Heterocycle: The chromen-4-one core in the target compound distinguishes it from pyridazinone () and morpholinone () derivatives. Quinoline-4-one () shares a fused bicyclic structure with chromenone but includes a nitrogen atom, altering electronic properties and bioavailability .
Substituent Effects :
- The methylsulfonylphenyl group in the target compound is a strong electron-withdrawing substituent, contrasting with the methoxybenzyl group in FPR2 agonists (). This difference may reduce metabolic oxidation compared to methoxy groups .
- The phenylmethoxy group at position 3 increases steric bulk compared to simpler acetamide derivatives like WH7 (), likely affecting target selectivity .
Biological Activity: Auxin agonists (e.g., WH7) rely on phenoxy-acetamide motifs for plant hormone mimicry, whereas the target compound’s chromenone core suggests divergent applications, such as kinase or cyclooxygenase inhibition . FPR2 agonists () require pyridazinone and specific benzyl groups for receptor activation, which the target compound lacks, implying different signaling pathway interactions .
Table 2: Physicochemical Properties (Inferred)
Research Findings and Implications
- Synthetic Accessibility: The target compound’s synthesis likely involves multi-step functionalization of a chromen-4-one precursor, analogous to methods in (morpholinone acetylation) but requiring sulfonylation and etherification steps .
- Structure-Activity Relationship (SAR) :
- Hydrogen Bonding : The acetamide NH and carbonyl groups may form intermolecular H-bonds in crystallography (cf. ), aiding in crystal engineering or target recognition .
Biological Activity
N-[2-(4-methylsulfonylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]acetamide is a synthetic compound with significant potential in medicinal chemistry, particularly due to its unique structural features and biological activities. This article provides an in-depth analysis of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound has a molecular formula of C25H21NO6S and a molecular weight of 463.5 g/mol. Its structure includes a chromenone core, characterized by a chromene ring fused with a carbonyl group, and an acetamide group that enhances its solubility and biological activity. The presence of the methylsulfonyl group is particularly noteworthy as it contributes to the compound's pharmacological profile.
Biological Activities
This compound exhibits several biological activities, which are summarized in the following table:
| Activity | Description | Mechanism |
|---|---|---|
| Antioxidant | Scavenges free radicals, reducing oxidative stress. | Inhibits lipid peroxidation and enhances antioxidant enzymes. |
| Anti-inflammatory | Reduces inflammation markers in vitro and in vivo. | Inhibits pro-inflammatory cytokines (e.g., TNF-alpha). |
| Anticancer | Exhibits cytotoxic effects against various cancer cell lines (e.g., MCF-7, A-549). | Induces apoptosis and inhibits cell proliferation. |
| Antimicrobial | Shows activity against certain bacterial strains. | Disrupts bacterial cell wall synthesis. |
Case Studies and Research Findings
-
Cytotoxicity Studies :
A study evaluated the cytotoxic effects of this compound on human cancer cell lines MCF-7 (breast cancer) and A-549 (lung cancer). The compound demonstrated significant cytotoxicity with an IC50 value of 22.09 µg/mL against A-549 cells and 6.40 µg/mL against MCF-7 cells, indicating its potential as an anticancer agent . -
Antioxidant Activity :
The compound was tested for its ability to scavenge free radicals using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays. Results showed that it effectively reduced DPPH radical levels, suggesting strong antioxidant properties comparable to established antioxidants like ascorbic acid . -
Anti-inflammatory Effects :
In vivo studies using animal models indicated that treatment with this compound significantly lowered levels of inflammatory markers such as IL-6 and TNF-alpha, demonstrating its potential as an anti-inflammatory agent .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared to other related compounds:
| Compound | Biological Activity | Notable Features |
|---|---|---|
| 4-Oxo-chromen | Antioxidant, anti-inflammatory | Basic chromenone structure |
| 7-Hydroxyflavone | Antioxidant, anticancer | Hydroxylated flavonoid |
| N-[2-(trifluoromethyl)phenyl]-acetamide | Antimicrobial | Enhanced lipophilicity |
The unique combination of functional groups in this compound enhances its pharmacological profile compared to these similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
